4-Oxo-4-phenylbutyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-phenylbutyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-oxo-4-phenylbutanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free lipase-catalyzed esterification and transesterification . This method involves the use of immobilized lipase B from Candida antarctica, which demonstrates high activity for the transesterification of various methyl benzoates with long-chain alcohols.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-phenylbutyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Oxo-4-phenylbutyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The exact mechanism of action of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate is not fully understood. it is proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It may also interfere with membrane transport processes by disrupting the lipid bilayer and causing the leakage of intracellular constituents .
Comparison with Similar Compounds
Butyl 4-hydroxybenzoate: Similar in structure but with a butyl group instead of the 4-oxo-4-phenylbutyl group.
Ethyl 4-hydroxybenzoate: Contains an ethyl group instead of the 4-oxo-4-phenylbutyl group.
Methyl 4-hydroxybenzoate: Contains a methyl group instead of the 4-oxo-4-phenylbutyl group.
Uniqueness: 4-Oxo-4-phenylbutyl 4-hydroxybenzoate is unique due to the presence of both a ketone group and a phenyl group in its structure, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
(4-oxo-4-phenylbutyl) 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-10-8-14(9-11-15)17(20)21-12-4-7-16(19)13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQIMTZNVMOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCOC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.